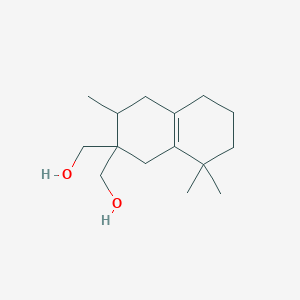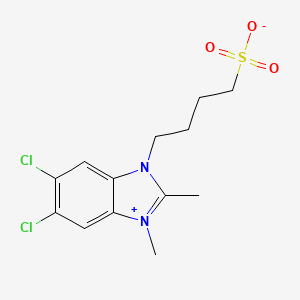![molecular formula C12H17N3OS B3821642 3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3821642.png)
3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one
Übersicht
Beschreibung
3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one, also known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a thieno[3,2-d]pyrimidine derivative that has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one is not fully understood, but it is thought to involve the formation of a toxic metabolite, MPP+, which selectively destroys dopaminergic neurons in the substantia nigra. MPP+ is thought to enter dopaminergic neurons via the dopamine transporter and then inhibit complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one has a wide range of biochemical and physiological effects. As mentioned earlier, 3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits that resemble those seen in Parkinson's disease. 3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra, making it a valuable tool for studying the pathophysiology of Parkinson's disease. However, there are also several limitations to using 3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one in lab experiments. For example, 3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one has been shown to have species-specific effects, meaning that its effects in animal models may not necessarily translate to humans. Additionally, 3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one is a potent neurotoxin and must be handled with care to avoid accidental exposure.
Zukünftige Richtungen
There are several potential future directions for 3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one research. One area of interest is the development of new therapies for Parkinson's disease based on the mechanisms of action of 3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one. Another area of interest is the development of new cancer therapies based on the ability of 3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one to inhibit the growth of cancer cells. Additionally, there is potential for the development of new animal models of Parkinson's disease that more closely resemble the disease in humans. Overall, 3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one is a valuable tool for scientific research and has the potential to lead to new therapies for Parkinson's disease and cancer.
Wissenschaftliche Forschungsanwendungen
3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in scientific research. One of the most well-known applications of 3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one is its use as a neurotoxin in animal models of Parkinson's disease. 3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to motor deficits that resemble those seen in Parkinson's disease. This animal model has been widely used to study the pathophysiology of Parkinson's disease and to test potential therapies for the disease.
In addition to its use as a neurotoxin, 3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one has also been studied for its potential applications in cancer research. 3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-9-7-17-11-10(9)14-8-15(12(11)16)6-4-2-3-5-13/h7-8H,2-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAFOQDNSXLQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN(C2=O)CCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(aminosulfonyl)butyl]-5-(ethoxycarbonyl)-1-ethyl-2-methyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B3821587.png)

![4-methoxy-N-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]benzenesulfonamide](/img/structure/B3821605.png)
![{[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3821611.png)


![1-[2-(4-chlorophenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide](/img/structure/B3821636.png)

![2-[(2-nitrobenzyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B3821651.png)
![2-amino-8H-indeno[1,2-d][1,3]thiazol-8-one](/img/structure/B3821655.png)
